molecular formula C12H13BrN2O B13726929 1-[2-(3-Bromophenyl)-ethyl]-4-methoxy-1H-pyrazole

1-[2-(3-Bromophenyl)-ethyl]-4-methoxy-1H-pyrazole

Cat. No.: B13726929
M. Wt: 281.15 g/mol
InChI Key: SNYWGTOSCHDUOQ-UHFFFAOYSA-N
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Description

1-[2-(3-Bromophenyl)-ethyl]-4-methoxy-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Bromophenyl)-ethyl]-4-methoxy-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:

    Friedel-Crafts Acylation: The bromophenyl group is introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Reduction: The acyl group is then reduced to an alkane using a reducing agent such as zinc amalgam in hydrochloric acid (Clemmensen reduction).

    Nitration and Reduction: The nitro group is introduced and subsequently reduced to an amine.

    Cyclization: The final step involves cyclization with hydrazine to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(3-Bromophenyl)-ethyl]-4-methoxy-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products:

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-[2-(3-Bromophenyl)-ethyl]-4-methoxy-1H-pyrazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(3-Bromophenyl)-ethyl]-4-methoxy-1H-pyrazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-[2-(3-Bromophenyl)-ethyl]-4-methoxy-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy and bromophenyl groups contribute to its potential as a versatile intermediate in organic synthesis and its promising bioactivity profile.

Properties

Molecular Formula

C12H13BrN2O

Molecular Weight

281.15 g/mol

IUPAC Name

1-[2-(3-bromophenyl)ethyl]-4-methoxypyrazole

InChI

InChI=1S/C12H13BrN2O/c1-16-12-8-14-15(9-12)6-5-10-3-2-4-11(13)7-10/h2-4,7-9H,5-6H2,1H3

InChI Key

SNYWGTOSCHDUOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN(N=C1)CCC2=CC(=CC=C2)Br

Origin of Product

United States

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